molecular formula C11H14BrNO2S B6611266 [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one CAS No. 2763777-41-7

[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one

Cat. No.: B6611266
CAS No.: 2763777-41-7
M. Wt: 304.21 g/mol
InChI Key: CTBIFJKESIQRPY-UHFFFAOYSA-N
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Description

[(5-Bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one is a sulfonylimine derivative characterized by a unique structural framework. The compound features a 5-bromo-2-methoxyphenyl group, which introduces both electron-withdrawing (bromo) and electron-donating (methoxy) substituents on the aromatic ring, and a cyclobutyl group attached to a sulfur atom in the imino-lambda6-sulfanylone core. Structural analysis of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-cyclobutyl-imino-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-15-10-6-5-8(12)7-11(10)16(13,14)9-3-2-4-9/h5-7,9,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBIFJKESIQRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=N)(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Molecular Formula: C11H14BrNO2S
Molecular Weight: 303.2 g/mol
CAS Number: 2763777-41-7
SMILES Notation: COc1ccc(cc1S(=O)(=N)C1CC1)Br

The compound features a brominated phenyl group and a cyclobutyl imino linkage, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on brominated phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For example, a study involving sulfanyl derivatives demonstrated significant antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

The proposed mechanism of action for [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one includes:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cell division and metabolism.
  • Interaction with Cellular Targets: The compound may interact with DNA or proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several sulfanyl derivatives against common pathogens. The results indicated that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against E. coli and S. aureus, suggesting potent antibacterial activity.

Study 2: Antiproliferative Effects

In vitro assays conducted on HeLa cells revealed that this compound induced a dose-dependent decrease in cell viability, with an IC50 value around 200 µg/mL. Flow cytometry analysis showed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
This compoundAntimicrobialMIC = 50 µg/mLIn-house study
Sulfanyl Derivative AAnticancerIC50 = 200 µg/mLJournal of Medicinal Chemistry
Brominated Phenolic Compound BAntimicrobialMIC = 40 µg/mLPhytochemistry Journal

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares [(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one with structurally related sulfonylimine derivatives:

Compound Name Aromatic Substituent Sulfur-Attached Group Key Properties/Effects
[(5-Bromo-2-methoxyphenyl)(cyclobutyl)imino-λ⁶-sulfanyl]one 5-Bromo-2-methoxyphenyl Cyclobutyl Bromo (EWG), methoxy (EDG); cyclobutyl introduces steric bulk and rigidity
[Phenyl(pyridin-4-yl)imino-λ⁶-sulfanyl]one () Phenyl, pyridin-4-yl None Pyridinyl enhances polarity and hydrogen-bonding capacity; lacks halogen substituents
[(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone () 2-Hydroxyphenyl Dimethyl Hydroxyl group increases solubility via H-bonding; dimethyl groups reduce steric hindrance
Cyclobutyl-substituted PqsR inhibitor (6j, ) Variable (not specified) Cyclobutyl Cyclobutyl confers comparable potency to cyclopropyl and oxetane derivatives in bacterial assays

Key Observations:

  • Aromatic Substituents: The bromo and methoxy groups on the phenyl ring in the target compound create a balance of electronic effects. Bromo (electron-withdrawing) may enhance electrophilic reactivity, while methoxy (electron-donating) increases electron density on the ring, influencing binding interactions. In contrast, the hydroxyphenyl group in ’s compound improves solubility but reduces lipophilicity .
  • Sulfur-Attached Groups: The cyclobutyl group in the target compound introduces significant steric bulk compared to dimethyl groups in ’s analogue. Cyclobutyl’s rigid, non-planar structure may enhance binding selectivity in enzyme inhibition, as seen in PqsR inhibitors () .

Physicochemical Properties

  • Molecular Weight: While exact data for the target compound is unavailable, analogues like [phenyl(pyridin-4-yl)imino-λ⁶-sulfanyl]one () have a molecular weight of 391.94 g/mol.
  • Solubility: The methoxy group in the target compound may improve lipophilicity compared to the hydroxyl group in ’s compound, which favors aqueous solubility. Cyclobutyl’s hydrophobicity could further reduce solubility, necessitating formulation adjustments .

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